molecular formula C15H21Cl2NO3S B7058507 1-(2,6-dichlorophenyl)-N-(2-propan-2-yloxan-4-yl)methanesulfonamide

1-(2,6-dichlorophenyl)-N-(2-propan-2-yloxan-4-yl)methanesulfonamide

Cat. No.: B7058507
M. Wt: 366.3 g/mol
InChI Key: HAOQGYBGTCFHLB-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-N-(2-propan-2-yloxan-4-yl)methanesulfonamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorophenyl)-N-(2-propan-2-yloxan-4-yl)methanesulfonamide typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,6-dichloroaniline, is reacted with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the intermediate 2,6-dichlorophenylmethanesulfonamide.

    Oxan-4-yl Substitution: The intermediate is then reacted with 2-propan-2-yloxan-4-yl chloride in the presence of a base (e.g., potassium carbonate) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-N-(2-propan-2-yloxan-4-yl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Hydrolysis: The methanesulfonamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation typically yields sulfone derivatives.

    Reduction Products: Reduction can produce sulfinamide or amine derivatives.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-N-(2-propan-2-yloxan-4-yl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-N-(2-propan-2-yloxan-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the sulfonamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

    1-(2,6-Dichlorophenyl)-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of the oxan-4-yl group.

    1-(2,6-Dichlorophenyl)-N-(2-hydroxyethyl)methanesulfonamide: Contains a hydroxyethyl group instead of the oxan-4-yl group.

Uniqueness: 1-(2,6-Dichlorophenyl)-N-(2-propan-2-yloxan-4-yl)methanesulfonamide is unique due to the presence of the oxan-4-yl group, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-(2-propan-2-yloxan-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO3S/c1-10(2)15-8-11(6-7-21-15)18-22(19,20)9-12-13(16)4-3-5-14(12)17/h3-5,10-11,15,18H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOQGYBGTCFHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)NS(=O)(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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